
Arsenic(III)selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic(III)selenide, also known as arsenic triselenide, is an inorganic chemical compound with the chemical formula As₂Se₃. It is typically found in the form of a brown-black powder or metallic gray crystals. This compound is known for its use in chalcogenide glasses, which are utilized in infrared optics due to their ability to transmit light with wavelengths between approximately 0.7 and 19 micrometers .
Métodos De Preparación
Arsenic(III)selenide can be synthesized through various methods. One common laboratory method involves sealing stoichiometric amounts of arsenic and selenium in a quartz tube under vacuum conditions. The tube is then heated to a temperature slightly above the melting point of the compound, followed by slow cooling to ensure complete mixing and formation of the desired product . Industrially, high-quality amorphous arsenic selenide films can be produced using plasma-enhanced chemical vapor deposition (PECVD). This method involves using a low-temperature, non-equilibrium RF argon inductively-coupled plasma at low pressure .
Análisis De Reacciones Químicas
Arsenic(III)selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form arsenic trioxide (As₂O₃) and selenium dioxide (SeO₂) when exposed to oxygen. Common reagents used in these reactions include hydrochloric acid (HCl) and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Arsenic(III)selenide has a wide range of scientific research applications. In chemistry, it is used as a chalcogenide glass for infrared optics due to its high refractive index and mid-infrared transparency . In biology and medicine, arsenic compounds, including this compound, are studied for their potential therapeutic effects, particularly in the treatment of certain types of leukemia . In industry, this compound is used in the production of semiconductors and photo-optic applications .
Mecanismo De Acción
The mechanism of action of arsenic(III)selenide involves its interaction with various molecular targets and pathways. In biological systems, arsenic compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting specific proteins and enzymes involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific arsenic compound and the biological context.
Comparación Con Compuestos Similares
Arsenic(III)selenide can be compared with other similar compounds, such as arsenic trisulfide (As₂S₃) and arsenic trioxide (As₂O₃). While all these compounds contain arsenic, they differ in their chemical properties and applications. For example, arsenic trisulfide is used as a pigment and in the production of certain types of glass, while arsenic trioxide is widely used in the treatment of acute promyelocytic leukemia . The unique properties of this compound, such as its high refractive index and mid-infrared transparency, make it particularly valuable in infrared optics and semiconductor applications .
Propiedades
Fórmula molecular |
As2Se3 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
arsenic(3+);selenium(2-) |
InChI |
InChI=1S/2As.3Se/q2*+3;3*-2 |
Clave InChI |
TVLKZUNFHWPJPJ-UHFFFAOYSA-N |
SMILES canónico |
[As+3].[As+3].[Se-2].[Se-2].[Se-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


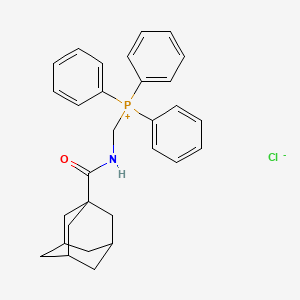
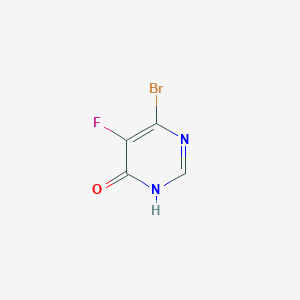
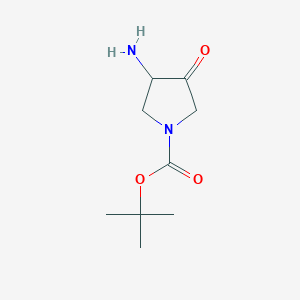
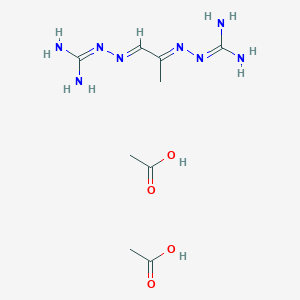
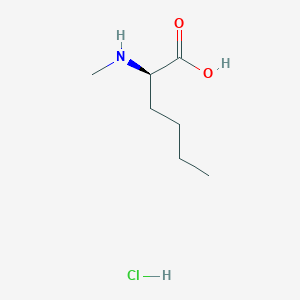
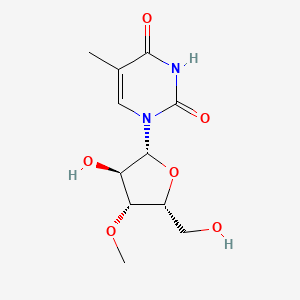
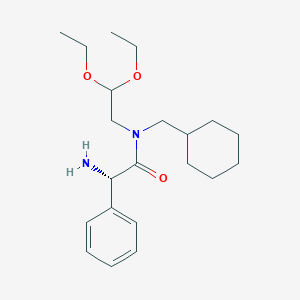
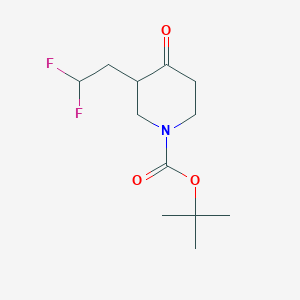
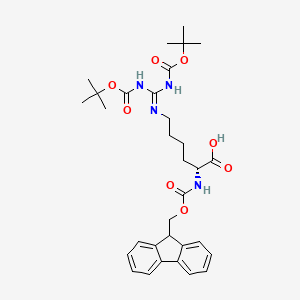
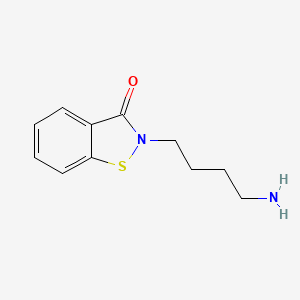
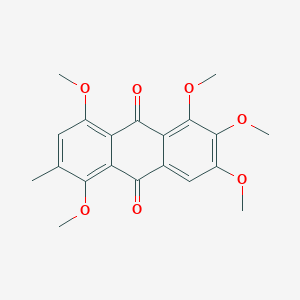

![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)

